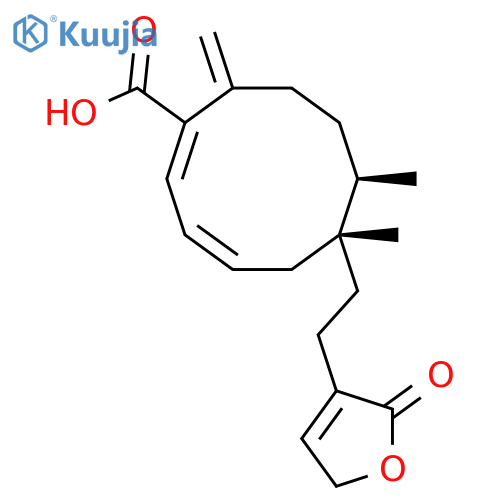Cas no 95523-05-0 (15-Deoxypulic acid)

15-Deoxypulic acid structure
商品名:15-Deoxypulic acid
15-Deoxypulic acid 化学的及び物理的性質
名前と識別子
-
- 15-Deoxypulic acid
- 15-desmethoxy-16-oxo-15,16H-seco-nidoresedic acid
- 15-desmethoxy-16-oxo-15,16H-strictic acid
- 16-oxo-15H,16H-strictic acid
- FS-8353
- 95523-05-0
- AKOS040763533
-
- インチ: 1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1
- InChIKey: ONFWNHLCKGVKGW-YXELQZNGSA-N
- ほほえんだ: C([C@@]1(CC=CC=C(C(=O)O)C(=C)CC[C@H]1C)C)CC1=CCOC1=O |c:3,t:5,&1:1,14|
計算された属性
- せいみつぶんしりょう: 330.18310931g/mol
- どういたいしつりょう: 330.18310931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 624
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
15-Deoxypulic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6525-5mg |
15-Deoxypulic acid |
95523-05-0 | 5mg |
¥ 2100 | 2024-07-20 | ||
| TargetMol Chemicals | TN6525-5 mg |
15-Deoxypulic acid |
95523-05-0 | 98% | 5mg |
¥ 2,100 | 2023-07-11 | |
| ChemFaces | CFN95262-5mg |
15-Deoxypulic acid |
95523-05-0 | >=98% | 5mg |
$368 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6525-5 mg |
15-Deoxypulic acid |
95523-05-0 | 5mg |
¥3870.00 | 2022-04-26 | ||
| ChemFaces | CFN95262-5mg |
15-Deoxypulic acid |
95523-05-0 | >=98% | 5mg |
$368 | 2021-07-22 | |
| TargetMol Chemicals | TN6525-1 mL * 10 mM (in DMSO) |
15-Deoxypulic acid |
95523-05-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1780 | 2023-09-15 | |
| TargetMol Chemicals | TN6525-1 ml * 10 mm |
15-Deoxypulic acid |
95523-05-0 | 1 ml * 10 mm |
¥ 1780 | 2024-07-20 | ||
| Key Organics Ltd | FS-8353-5mg |
15-Deoxypulic acid |
95523-05-0 | >95% | 5mg |
£495.29 | 2025-03-04 |
15-Deoxypulic acid 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
95523-05-0 (15-Deoxypulic acid) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
